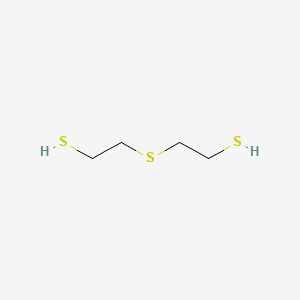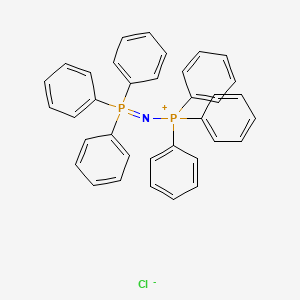
(2,4-Dihydroxyphenyl)azanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dihydroxyphenyl)azanium;chloride, also known as norepinephrine hydrochloride, is a compound with significant biological and chemical importance. It is a neurotransmitter and hormone that plays a crucial role in the body’s response to stress and regulation of various physiological functions. This compound is primarily synthesized and secreted by the adrenal medulla and sympathetic neurons.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxyphenyl)azanium;chloride typically involves the hydroxylation of dopamine. The process can be summarized as follows:
Hydroxylation of Dopamine: Dopamine is hydroxylated at the beta-carbon by the enzyme dopamine beta-hydroxylase, resulting in the formation of norepinephrine.
Formation of Hydrochloride Salt: The free base form of norepinephrine is then reacted with hydrochloric acid to form norepinephrine hydrochloride.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using biotechnological methods. The process includes:
Fermentation: Microbial fermentation processes are employed to produce dopamine, which is then converted to norepinephrine.
Chemical Synthesis: Chemical synthesis methods are used to convert dopamine to norepinephrine, followed by the formation of the hydrochloride salt.
化学反应分析
Types of Reactions
(2,4-Dihydroxyphenyl)azanium;chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adrenochrome and other oxidation products.
Reduction: Reduction reactions can convert it back to dopamine.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and anhydrides.
Major Products
Oxidation Products: Adrenochrome and other quinone derivatives.
Reduction Products: Dopamine.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
(2,4-Dihydroxyphenyl)azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its role as a neurotransmitter and its effects on the nervous system.
Medicine: It is used in the treatment of hypotension and cardiac arrest due to its vasoconstrictive properties.
Industry: It is employed in the manufacture of pharmaceuticals and as an intermediate in chemical synthesis.
作用机制
The mechanism of action of (2,4-Dihydroxyphenyl)azanium;chloride involves its interaction with adrenergic receptors. It primarily targets alpha and beta-adrenergic receptors, leading to:
Vasoconstriction: Activation of alpha-adrenergic receptors causes vasoconstriction, increasing blood pressure.
Cardiac Stimulation: Activation of beta-adrenergic receptors increases heart rate and contractility.
Neurotransmission: It acts as a neurotransmitter in the central and peripheral nervous systems, modulating various physiological responses.
相似化合物的比较
Similar Compounds
Epinephrine: Similar in structure and function but has an additional methyl group on the nitrogen atom.
Dopamine: Precursor to norepinephrine, lacks the hydroxyl group on the beta-carbon.
Phenylephrine: Synthetic compound with similar vasoconstrictive properties but different structure.
Uniqueness
(2,4-Dihydroxyphenyl)azanium;chloride is unique due to its dual role as a neurotransmitter and hormone, its specific interaction with adrenergic receptors, and its significant physiological effects. Unlike its analogs, it is directly involved in the body’s stress response and regulation of blood pressure.
属性
IUPAC Name |
(2,4-dihydroxyphenyl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3,8-9H,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJMPRKYLLJAEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Ethylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B7800860.png)
![bis[(1R)-1-phenylethyl]azanium;chloride](/img/structure/B7800865.png)










